Physicochemical Properties and Synthetic Utility of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Guide
Physicochemical Properties and Synthetic Utility of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Guide
Executive Summary
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile, functionalized 4-azaindole building block[1]. Characterized by its orthogonally addressable reactive sites—an acidic pyrrole nitrogen, a highly activated alpha-chloro pyridine ring, and a hydrolyzable methyl ester—this compound serves as a critical intermediate in modern drug discovery. It is prominently featured in the synthesis of targeted oncology therapeutics, such as PRMT5 inhibitors[2], and respiratory syncytial virus (RSV) antiviral agents[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind its reactivity and providing self-validating protocols for its synthesis and downstream application.
Structural & Physicochemical Profiling
The 4-azaindole core (pyrrolo[3,2-b]pyridine) presents unique electronic properties compared to standard indoles. The electron-withdrawing nature of the pyridine nitrogen (N4) significantly lowers the electron density of the fused system.
-
C5-Chlorine Activation : The chlorine atom at the C5 position is situated alpha to the pyridine nitrogen. This positioning strongly activates the C-Cl bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in transition-metal-catalyzed cross-couplings.
-
N1-Acidity : The presence of the C2-carboxylate ester and the fused pyridine ring increases the acidity of the pyrrole N-H, facilitating facile deprotonation under mild basic conditions for subsequent alkylation.
Physicochemical Data Summary
| Property | Value |
| Chemical Name | Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| CAS Number | 1266114-83-3 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Slightly soluble in H2O |
| SMILES | COC(=O)C1=CC2=NC(Cl)=CC=C2N1 |
| Storage | Room Temperature; store in a dry, well-ventilated area |
Process Chemistry: Synthesis Protocol
The most scalable and reliable route to access this compound is via the Fischer esterification of the commercially available precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid[4].
Workflow for the Fischer esterification of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Step-by-Step Methodology (Self-Validating System)
-
Suspension : Suspend 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15-20 volumes).
-
Catalysis : Slowly add concentrated sulfuric acid (H₂SO₄, ~0.5 eq) dropwise to the stirring suspension.
-
Causality: H₂SO₄ serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity and acts as a dehydrating agent. The slow addition prevents localized exothermic spikes that could lead to decomposition.
-
-
Reflux : Heat the reaction mixture to reflux (approx. 65°C) for 12-16 hours[3].
-
Causality: Esterification is an equilibrium-driven process. Utilizing methanol as both the solvent and the nucleophile provides a massive molar excess, driving the reaction forward according to Le Chatelier's principle.
-
-
In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (e.g., 5-10% MeOH in DCM). The system is self-validating; proceed to workup only when the starting material peak is <2% relative to the product.
-
Workup & Neutralization : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Pour the residue into ice water and carefully neutralize with saturated aqueous NaHCO₃ until pH ~ 7-8.
-
Causality: Neutralization is critical. It quenches the acid catalyst to prevent reverse hydrolysis during the aqueous workup. Furthermore, it ensures the pyridine nitrogen (pKa ~ 4-5) is fully deprotonated to its free base form, preventing the product from remaining water-soluble as a pyridinium salt.
-
-
Extraction : Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final ester.
Reactivity & Downstream Applications
The strategic placement of functional groups on this scaffold allows for orthogonal functionalization without the need for complex protecting group strategies.
Orthogonal downstream functionalization pathways of the 4-azaindole scaffold.
A. N1-Alkylation (RSV Antiviral Synthesis)
The pyrrole nitrogen can be alkylated to build complex antiviral architectures. For instance, in the synthesis of RSV antivirals, the compound is treated with a mild base such as Cesium Carbonate (Cs₂CO₃) in DMF, followed by the addition of an alkyl halide (e.g., 1-bromo-4-fluorobutane) at 60°C[3].
-
Causality: Cs₂CO₃ is preferred over stronger bases like NaH when functional group tolerance is required. It provides sufficient basicity to deprotonate the N1 position without risking ester hydrolysis or untoward side reactions.
B. C5 Cross-Coupling (PRMT5 Inhibitor Discovery)
The C5-chloro group is highly susceptible to palladium-catalyzed cross-coupling. In the optimization of PRMT5 inhibitors (e.g., AZ-PRMT5i-1), this scaffold undergoes functionalization to explore the structure-activity relationship (SAR) of the central aromatic ring[2]. The alpha-chloro pyridine system readily undergoes oxidative addition with Pd(0) catalysts, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine substituents.
Analytical Characterization
To ensure the integrity of the synthesized or procured building block, the following analytical validations are standard:
-
LC-MS : Used to confirm the molecular weight (Expected [M+H]⁺: ~211.0 m/z). The isotopic pattern will clearly show a 3:1 ratio for the M and M+2 peaks, which is characteristic of a single chlorine atom.
-
¹H NMR (DMSO-d₆) : Key diagnostic peaks include the highly deshielded pyrrole N-H proton (typically >12 ppm), the singlet from the C3 pyrrole proton, and the sharp singlet of the methyl ester (~3.9 ppm). The pyridine protons will appear as a pair of doublets or singlets depending on the exact substitution pattern, typically in the 7.5-8.5 ppm range.
References
- ChemicalBook.
- Google Patents. "AU2013334001A1 - RSV antiviral compounds".
- ACS Publications.
- Fluorochem. "5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid".
